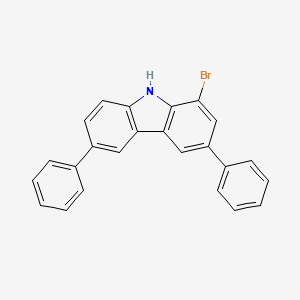

9H-Carbazole, 1-bromo-3,6-diphenyl-

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Science and Engineering

Carbazole, a nitrogen-containing heterocyclic compound, possesses a rigid and planar structure with a high degree of aromaticity. This endows it with excellent thermal and chemical stability, as well as favorable charge transport properties. nih.gov The nitrogen atom in the pyrrole (B145914) ring of the carbazole nucleus provides a site for facile functionalization, allowing for the tuning of its electronic and photophysical properties. nbinno.com These characteristics make carbazole and its derivatives highly sought-after materials in a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). nih.govnbinno.comchemicalbook.com In the realm of medicinal chemistry, the carbazole scaffold is also a key structural motif in many biologically active compounds.

Evolution of Substituted Carbazole Architectures for Enhanced Functionality

The versatility of the carbazole core has spurred extensive research into the synthesis of substituted carbazole derivatives. By strategically introducing different functional groups at various positions on the carbazole ring, chemists can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing its charge injection and transport capabilities, as well as its emission color in OLEDs. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the bandgap of the material. Furthermore, the attachment of bulky substituents can prevent intermolecular interactions, such as excimer formation, which can be detrimental to device performance. ossila.com This has led to a vast library of carbazole derivatives with tailored properties for specific applications.

Research Context of 9H-Carbazole, 1-bromo-3,6-diphenyl- as a Strategic Building Block

In the ongoing quest for superior functional materials, the compound 9H-Carbazole, 1-bromo-3,6-diphenyl- (CAS Number: 2351179-71-8) has garnered attention as a key intermediate and building block. chemicalbook.com This molecule combines the robust carbazole core with strategically placed substituents: a bromine atom at the 1-position and phenyl groups at the 3- and 6-positions. The phenyl substituents extend the π-conjugation of the carbazole system, which can influence the material's absorption and emission properties. ossila.com The bromine atom, on the other hand, serves as a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex and functional molecules. nbinno.com This trifunctionalized architecture makes 9H-Carbazole, 1-bromo-3,6-diphenyl- a valuable precursor for the development of advanced materials for optoelectronic applications.

The synthesis of this compound can be envisioned through a multi-step process, likely involving the initial synthesis of 3,6-diphenyl-9H-carbazole followed by a regioselective bromination at the 1-position. The synthesis of related compounds, such as 1-bromo-9H-carbazole and 3,6-dibromo-9-phenyl-9H-carbazole, has been documented and provides a basis for the plausible synthetic routes to the target molecule. nbinno.comchemicalbook.com

Below is a data table summarizing the key properties of the parent and related carbazole compounds, which helps to contextualize the anticipated characteristics of 9H-Carbazole, 1-bromo-3,6-diphenyl-.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 9H-Carbazole | 86-74-8 | C₁₂H₉N | 167.21 | The basic carbazole scaffold. |

| 1-Bromo-9H-carbazole | 16807-11-7 | C₁₂H₈BrN | 246.11 | A brominated carbazole, useful for further functionalization. chemicalbook.com |

| 3,6-Diphenyl-9H-carbazole | 56525-79-2 | C₂₄H₁₇N | 319.41 | Extended π-conjugation due to phenyl groups. ossila.com |

| 3,6-Dibromo-9-phenyl-9H-carbazole | 57103-20-5 | C₁₈H₁₁Br₂N | 401.10 | A di-brominated and N-phenylated carbazole derivative. nbinno.com |

| 9H-Carbazole, 1-bromo-3,6-diphenyl- | 2351179-71-8 | C₂₄H₁₆BrN | 398.30 | A trifunctionalized building block for advanced materials. chemicalbook.com |

The strategic placement of the bromo and phenyl groups on the carbazole core in 9H-Carbazole, 1-bromo-3,6-diphenyl- offers a unique combination of properties and synthetic versatility. The phenyl groups are known to enhance the electron-donating strength of the carbazole unit, leading to a red-shift in emission compared to unsubstituted carbazole. ossila.com The bromine at the 1-position provides a site for introducing other functional groups to further tune the material's properties or to link it to other molecular fragments in the creation of polymers or complex architectures for use in electronic devices.

The research into this and similar substituted carbazoles is driven by the demand for new materials with improved efficiency, stability, and color purity in OLED displays and solid-state lighting. The ability to precisely control the molecular architecture, as exemplified by 9H-Carbazole, 1-bromo-3,6-diphenyl-, is paramount to achieving these goals.

An in-depth exploration of the synthetic pathways leading to 9H-Carbazole, 1-bromo-3,6-diphenyl-, a complex heterocyclic compound, reveals a multi-step process reliant on precise control of regioselectivity and efficient bond-forming reactions. The construction of this molecule hinges on the strategic functionalization of the carbazole core, specifically through targeted bromination and palladium-catalyzed cross-coupling reactions. Further modification at the nitrogen atom is also a key aspect of carbazole chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C24H16BrN |

|---|---|

Molecular Weight |

398.3 g/mol |

IUPAC Name |

1-bromo-3,6-diphenyl-9H-carbazole |

InChI |

InChI=1S/C24H16BrN/c25-22-15-19(17-9-5-2-6-10-17)14-21-20-13-18(16-7-3-1-4-8-16)11-12-23(20)26-24(21)22/h1-15,26H |

InChI Key |

XSHWTXSZYSJRML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4Br)C5=CC=CC=C5 |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

To confirm the precise chemical structure of 9H-Carbazole, 1-bromo-3,6-diphenyl-, 1H and 13C NMR spectroscopy would be indispensable.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the carbazole (B46965) core and the pendant phenyl groups. The integration of these signals would confirm the number of protons in each chemical environment. The coupling patterns (singlets, doublets, triplets, multiplets) and coupling constants (J-values) would provide information about the connectivity of the protons and the substitution pattern on the aromatic rings.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom), further verifying the molecular structure.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions

The electronic properties of 9H-Carbazole, 1-bromo-3,6-diphenyl- would be investigated using UV-Vis and PL spectroscopy.

UV-Vis Absorption: The UV-Vis absorption spectrum, typically recorded in a suitable solvent like dichloromethane (B109758) or THF, would reveal the wavelengths at which the molecule absorbs light. These absorptions correspond to electronic transitions from the ground state to excited states (e.g., π-π* transitions). The absorption maxima (λ_max_) provide insights into the electronic conjugation of the molecule.

Photoluminescence (PL): PL spectroscopy would be used to study the emissive properties of the compound. Upon excitation at a wavelength determined from the UV-Vis spectrum, the PL spectrum would show the emission maxima (λ_em_). The position and intensity of the emission peak provide information about the nature of the excited state and the material's potential as an emitter in organic light-emitting diodes (OLEDs).

Electrochemical Characterization through Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for probing the electrochemical behavior and energy levels of organic materials.

Determination of Redox Potentials

A cyclic voltammogram of 9H-Carbazole, 1-bromo-3,6-diphenyl- would be recorded in a solution containing a supporting electrolyte. The resulting plot of current versus potential would show oxidation and reduction peaks. The potentials at which these peaks occur (redox potentials) indicate the ease with which the molecule can be oxidized (lose electrons) and reduced (gain electrons). These processes are crucial for understanding the charge transport properties of the material.

Probing Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

From the onset potentials of the oxidation and reduction waves in the cyclic voltammogram, the HOMO and LUMO energy levels can be estimated. The HOMO level is related to the oxidation potential and represents the energy required to remove an electron from the molecule. The LUMO level is related to the reduction potential and represents the energy released when an electron is added. These energy levels are fundamental parameters that determine the suitability of the material for use in electronic devices, as they govern charge injection and transport.

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight Confirmation

To confirm the molecular weight of 9H-Carbazole, 1-bromo-3,6-diphenyl-, mass spectrometry would be employed. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used for organic molecules. The mass spectrum would show a peak corresponding to the molecular ion [M]⁺ or a related species, allowing for the unambiguous confirmation of the compound's molar mass and elemental composition.

Advanced Morphological and Surface Analysis Techniques (e.g., Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM)) for Thin Film Characterization

For applications in electronic devices, 9H-Carbazole, 1-bromo-3,6-diphenyl- would likely be processed into thin films. Advanced microscopy techniques are used to characterize the morphology and surface of these films.

Atomic Force Microscopy (AFM): AFM would be used to image the surface topography of a thin film of the material. This provides information about surface roughness, grain size, and the presence of any domains or defects, all of which can significantly impact device performance.

Scanning Tunneling Microscopy (STM): STM could provide even higher resolution images of the surface, potentially resolving individual molecules. This technique can offer insights into the molecular packing and orientation within the thin film, which are critical for understanding charge transport at the molecular level.

Computational and Theoretical Investigations of 9h Carbazole, 1 Bromo 3,6 Diphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov For carbazole (B46965) derivatives, DFT calculations provide valuable insights into their geometric and electronic properties. researchgate.net These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's charge-transport properties. researchgate.net

Systematic DFT analyses of various substituted carbazoles have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. researchgate.net For instance, substitutions at the 3,6- and 2,7-positions with groups like bromo, phenyl, thiophenyl, and pyridyl can tune the HOMO energies over a considerable range. researchgate.net Specifically, phenyl and thiophenyl groups tend to lower the HOMO energy levels, while bromo and pyridyl substitutions can increase them. researchgate.net This tunability is essential for designing materials with specific electronic characteristics for applications in devices like perovskite solar cells, where proper energy level alignment with other materials is critical. researchgate.net

The electronic structure of carbazole derivatives is also influenced by the planarity of the molecule. Nonplanar conformations, which can arise from steric hindrance between different parts of the molecule, can help prevent unfavorable dye aggregation, a common issue in organic electronic devices. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Carbazole Derivative 1 | -5.45 | - | - |

| Carbazole Derivative 2 | -6.03 | - | - |

Note: The data in this table is illustrative and derived from studies on various carbazole derivatives to show representative values. researchgate.netresearchgate.net The exact values for 9H-Carbazole, 1-bromo-3,6-diphenyl- would require a specific DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited state properties of molecules, including their absorption and emission spectra. researchgate.netnih.gov For carbazole derivatives, TD-DFT calculations can accurately predict their photophysical behavior, which is often in good agreement with experimental results. nih.gov

These calculations are crucial for understanding the nature of electronic transitions, such as the transition from the ground state (S0) to the first excited state (S1). jst.go.jp The results of TD-DFT calculations can reveal the contributions of different molecular orbitals to these transitions. For example, in some benzofuro[2,3-c]carbazoloquinol derivatives, the lowest energy transition is primarily attributed to the transition from HOMO-1 to LUMO and HOMO to LUMO. jst.go.jp

The choice of the functional used in TD-DFT calculations can affect the accuracy of the predicted excitation energies. Studies have shown that for certain carbazole-based dyes, the BHandHLYP functional provides results that are in better agreement with experimental data compared to the B3LYP functional. researchgate.net

Simulation of Spectroscopic Responses and Orbital Characteristics

Computational methods allow for the simulation of various spectroscopic responses, providing a deeper understanding of the relationship between a molecule's structure and its optical properties. researchgate.net For carbazole derivatives, DFT and TD-DFT are employed to compute absorption and emission spectra, which can then be compared with experimental data obtained from techniques like UV-Vis and fluorescence spectroscopy. nih.govresearchgate.net

The simulated spectra can predict the maximum absorption and emission wavelengths. For instance, the calculated absorption and emission wavelengths for a novel intramolecular donor-acceptor carbazole compound were found to be in good agreement with the experimental values. nih.gov The solvent environment can also be included in these simulations to better replicate experimental conditions. nih.gov

Furthermore, the analysis of molecular orbital characteristics, such as the distribution of HOMO and LUMO, provides insights into charge transfer within the molecule. In many donor-acceptor type carbazole derivatives, the HOMO is localized on the electron-donating carbazole moiety, while the LUMO is centered on the electron-accepting part of the molecule. This spatial separation of orbitals is fundamental to their function in optoelectronic devices.

Table 2: Simulated vs. Experimental Spectroscopic Data for a Carbazole Derivative

| Property | Calculated (Gas Phase) | Calculated (Chloroform) | Experimental (Chloroform) |

|---|---|---|---|

| Absorption Wavelength (nm) | - | Matches well | - |

Note: This table is based on findings for a novel carbazole derivative and illustrates the strong correlation between theoretical predictions and experimental measurements. nih.gov

Mechanistic Insights into Reaction Pathways and Intermediate Stabilization

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and reaction intermediates. researchgate.net For reactions involving carbazoles, such as the Vilsmeier-Haack reaction, semiempirical MO calculations have been used to study the reaction pathway and characterize the various transition structures. researchgate.net

Such studies can determine the rate-determining step of a reaction. For example, in the formylation of 9-methylcarbazole, the elimination step was identified as the rate-determining step. researchgate.net This type of mechanistic understanding is crucial for optimizing reaction conditions and developing new synthetic methods. researchgate.net

The synthesis of functionalized carbazoles often involves transition metal-catalyzed C-H activation and functionalization. chim.it Theoretical studies can shed light on the intermediates and transition states in these catalytic cycles. For instance, in the iridium(III)-catalyzed C1 functionalization of carbazole, a plausible intermediate has been proposed based on literature precedents. chim.it The stability of intermediates in reactions like the Suzuki-Miyaura coupling, which is used to synthesize N-protected-3-aryl/heteroaryl carbazoles, can also be assessed computationally. rsc.org

Prediction of Structure-Related Electronic Properties

A key application of computational chemistry is the prediction of how a molecule's structure influences its electronic properties. researchgate.net For carbazole derivatives, this structure-property relationship is of paramount importance for designing new materials with tailored optoelectronic characteristics. researchgate.netrsc.org

DFT and TD-DFT calculations can predict properties such as ionization potentials, electron affinities, and reorganization energies, which are critical for evaluating the performance of these materials in devices like organic light-emitting diodes (OLEDs) and solar cells. jst.go.jp For example, theoretical investigations on carbazole derivatives for perovskite solar cells have systematically analyzed how different substituents affect their optoelectronic characteristics. researchgate.net

The number and connectivity of carbazole units within a larger molecule also significantly impact its properties. Studies on branched carbazole derivatives have shown that increasing the number of carbazole chromophores can influence solubility and performance in perovskite solar cells. acs.org Computational models can help to understand these trends and guide the synthesis of more efficient materials. acs.org Neural network potentials trained on DFT data are also emerging as a tool for predicting optoelectronic properties with reduced computational cost. rsc.org

Table 3: Predicted Electronic Properties of Carbazole-Based Hole Transport Materials

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| M1 | - | - | - |

| M2 | - | - | - |

| P1 | - | - | - |

| P2 | - | - | - |

| E1 | - | - | - |

Note: This table is based on a theoretical study of six small carbazole-based molecules, highlighting the ability of computational methods to predict key electronic parameters for newly designed compounds. researchgate.net The specific values would be dependent on the chosen computational methodology.

Exploration of Structure Performance Relationships in 9h Carbazole, 1 Bromo 3,6 Diphenyl Derivatives

Impact of Substituent Effects (Bromine, Phenyl Groups) on Electronic and Optical Properties

The carbazole (B46965) moiety itself is known for its electron-donating nature, good hole-transporting capabilities, and high thermal stability. nih.govnih.govresearchgate.net The introduction of substituents at various positions on the carbazole core allows for the fine-tuning of its electronic and optical properties. researchgate.net

Bromine Substituent:

The bromine atom, being a halogen, exhibits a weak electron-withdrawing effect. researchgate.net This can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. Theoretical studies on similar halogenated organic compounds have shown that halogen substitution significantly influences the electronic structure and optical properties. nih.gov The presence of bromine can lead to a redshift in the absorption spectra and lower the HOMO and LUMO energy levels due to p-π conjugation between the bromine's p-electrons and the π-electrons of the aryl ring. researchgate.net This effect, however, can diminish as the size of the π-conjugated system increases. researchgate.net

Phenyl Groups:

The phenyl groups at the 3 and 6 positions of the carbazole core extend the π-conjugation of the molecule. ossila.com This extended conjugation generally leads to a red-shift in the emission spectra compared to unsubstituted carbazoles. ossila.com The degree of this shift is dependent on the nature of the substituent, with phenyl groups causing a more significant red-shift than smaller alkyl groups like methyl. ossila.com The inclination of the phenyl rings with respect to the carbazole plane is a critical factor, as it dictates the extent of π-conjugation and thereby influences the electrochemical and photophysical properties. nih.gov

The combination of the electron-donating carbazole core and the attached phenyl groups creates a system with tunable electronic properties. The HOMO level of carbazole compounds can be adjusted by substitution at the 3, 6, and/or 9 positions. acs.orgconsensus.app For instance, attaching aryl groups at the 9-position can lower the HOMO level. acs.org

Interactive Data Table: Substituent Effects on Carbazole Properties

| Substituent/Position | Effect on HOMO Level | Effect on Emission Spectra | Reference |

| Phenyl groups at C-3, C-6 | Extended π-conjugation | Red-shift | ossila.com |

| Aryl groups at N-9 | Lowered | - | acs.org |

| Bromine | Weakly electron-withdrawing, lowers HOMO/LUMO | Red-shift in absorption | researchgate.net |

Role of Molecular Conformation and π-Conjugation in Device Performance

The three-dimensional arrangement of atoms in a molecule (conformation) and the extent of its delocalized π-electron system (π-conjugation) are critical determinants of the performance of devices incorporating these materials.

Severely twisted molecular conformations can suppress luminescence quenching in the solid state, leading to high quantum yields. rsc.org This is often attributed to the prevention of strong intermolecular π-π interactions, which can act as quenching sites. rsc.org Therefore, controlling the molecular conformation is a key strategy for designing highly emissive materials for applications like organic light-emitting diodes (OLEDs).

The extent of π-conjugation also plays a direct role in the color of light emitted by these materials. Increased π-conjugation, such as that provided by the phenyl groups in 3,6-diphenylcarbazole, typically results in a red-shift of the emission spectrum compared to the parent carbazole. ossila.com This tunability is essential for creating materials that emit at specific wavelengths required for full-color displays.

Modulation of Hole-Transporting Capabilities and Charge Transfer Characteristics

Carbazole and its derivatives are well-regarded for their excellent hole-transporting properties, making them a cornerstone in the development of hole-transporting materials (HTMs) for various organic electronic devices. nih.govnih.govnih.gov The ability to functionalize the carbazole structure at multiple positions allows for the precise tuning of these charge transport characteristics. nih.gov

The incorporation of triphenylamine, another moiety known for its strong electron-donating nature and excellent hole-transport properties, into carbazole-based molecules is a common strategy to enhance performance. nih.gov The resulting materials often exhibit both good thermal stability, imparted by the rigid carbazole unit, and superior hole-transport capabilities. nih.gov

The introduction of substituents can also influence the intramolecular charge transfer (ICT) characteristics of the molecule. acs.org In donor-acceptor type molecules, where an electron-donating carbazole unit is linked to an electron-accepting moiety, the efficiency of charge transfer from the donor to the acceptor is crucial for their application in areas like nonlinear optics and photovoltaics. acs.org The nature and position of substituents can modulate the energy levels of the donor and acceptor parts, thereby tuning the ICT process. acs.org

Furthermore, the formation of charge-transfer complexes between carbazole derivatives and other molecules can occur through π-π interactions. rsc.org This complexation can lead to the appearance of new absorption bands in the near-infrared region, indicating the transfer of charge between the donor (carbazole) and acceptor molecules. rsc.org

Tuning of Triplet Energy Levels for Optoelectronic Applications

In the realm of optoelectronics, particularly in the development of phosphorescent organic light-emitting diodes (PhOLEDs), the triplet energy level of the host material is a critical parameter. To ensure efficient energy transfer from the host to the guest phosphorescent emitter, the host's triplet energy must be higher than that of the guest.

Carbazole derivatives are frequently employed as host materials for triplet emitters due to their characteristically high triplet energies. acs.orgacs.org The triplet energy of these compounds can be strategically tuned through molecular design. It has been observed that the triplet energy is often determined by the presence of specific structural units within the molecule, such as poly(p-phenyl) chains. acs.orgconsensus.app By identifying the longest such chain, one can often predict the suitability of a compound as a host for a high-energy triplet emitter. acs.orgconsensus.app

Introducing bulky side groups or creating a highly twisted molecular configuration can help to maintain a high triplet energy level. rsc.orgrsc.org This is because such structural modifications can limit the delocalization of the triplet exciton (B1674681), preventing a decrease in its energy. acs.org For instance, in copolymers containing carbazole and oxadiazole units, avoiding para-substitution on the phenyl ring of the oxadiazole can limit exciton delocalization and maintain a higher triplet energy. acs.org

Conversely, intermolecular interactions in the solid state can lead to a red-shift and a lowering of the phosphorescence energy compared to the molecule in a dilute solution. rsc.org This effect can be mitigated by introducing side groups that increase the distance between chromophores. rsc.org

Interactive Data Table: Triplet Energies of Carbazole Derivatives

| Carbazole Derivative | Triplet Energy (eV) | Key Structural Feature | Application | Reference |

| PBCz-PO | 2.76 | Bipolar host with bi-carbazole core | Blue PhOLEDs | ossila.com |

| 3,6-bis(N-carbazolyl)-N-phenylcarbazole (BCC-36) | 3.02 | Highly twisted configuration | Solution-processed PhOLEDs | rsc.org |

| 2,7-bis(N-carbazolyl)-N-phenylcarbazole (BCC-27) | 2.90 | Highly twisted configuration | Solution-processed PhOLEDs | rsc.org |

Influence of Functionalization on Dimerization and Polymerization Behavior

The functionalization of the carbazole core not only influences its electronic and optical properties but also its ability to form larger structures like dimers and polymers. The positions at which functional groups are attached play a crucial role in directing these reactions.

Oxidative dimerization is a common reaction for carbazole derivatives, leading to the formation of biscarbazole structures. researchgate.net This process can be controlled to selectively produce dimers with specific linkages, which in turn affects the properties of the resulting material. acs.org For example, blocking the 3-position of the carbazole ring can prevent oxidation and the formation of excimers or oligomers. ossila.com

Carbazole derivatives can also be functionalized with polymerizable groups, such as methacrylates or acrylates, to create monomers for polymerization. vt.edu These monomers can then be polymerized using techniques like free-radical polymerization to form linear polymers or crosslinked networks. vt.edu The resulting polymers often retain the desirable electronic properties of the carbazole unit, making them suitable for applications in organic electronics. nih.gov The properties of these polymers, including their molecular weight and solubility, can be controlled by the choice of polymerization method and reaction conditions. vt.edu

The electrochemical polymerization of carbazole monomers is another route to produce conductive polymer films. nih.gov The structure of the monomer, including the points of attachment for polymerization, will determine the structure and properties of the final polymer. nih.gov

After conducting a comprehensive search for scientific literature and data pertaining to the chemical compound 9H-Carbazole, 1-bromo-3,6-diphenyl- , it has been determined that there is no available information within the public domain regarding its specific applications in the areas outlined in your request.

Extensive searches were performed to locate research findings on the use of "9H-Carbazole, 1-bromo-3,6-diphenyl-" in the following fields:

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs) , specifically as a host material for phosphorescent emitters or in hole-transporting layers.

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs) , particularly as a sensitizer, electron donor unit, or a component in charge transport layers.

Organic Thin-Film Transistors (OTFTs) and related organic electronic devices .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while adhering to the strict constraint of focusing solely on "9H-Carbazole, 1-bromo-3,6-diphenyl-". Providing information on other related carbazole compounds would not fulfill the specific requirements of your request.

Applications in Advanced Functional Materials and Optoelectronic Devices

Photoreductants and Photosensitizers in Chemical Transformations

While direct studies detailing the specific use of 1-bromo-3,6-diphenyl-9H-carbazole as a photoreductant or photosensitizer are not extensively documented in the provided search results, the broader class of carbazole (B46965) derivatives is well-regarded for these properties. The carbazole core is known for its electron-donating nature and its ability to absorb light, making it a suitable scaffold for designing molecules that can participate in photoredox catalysis.

The general mechanism for a carbazole-based photosensitizer involves the absorption of light, leading to an excited state. In this excited state, the molecule can either transfer an electron (acting as a photoreductant) or transfer its energy to another molecule, which then initiates a chemical reaction. The presence of phenyl groups at the 3 and 6 positions, as in 1-bromo-3,6-diphenyl-9H-carbazole, can influence the photophysical properties, such as the absorption and emission wavelengths and the lifetime of the excited state. The bromine atom at the 1-position can also be a site for further functionalization to tune the molecule's redox potential and catalytic activity.

Although specific examples for 1-bromo-3,6-diphenyl-9H-carbazole are not available in the provided results, the potential for its application in this area is significant and warrants further investigation.

Development of Functional Nanoparticles from Carbazole Derivatives

The functionalization of nanoparticles with organic molecules is a powerful strategy to impart new properties and create advanced materials for various applications, including sensing, imaging, and drug delivery. Carbazole derivatives are attractive candidates for surface modification of nanoparticles due to their unique optical and electronic properties.

While there is no specific information in the provided search results on the use of 1-bromo-3,6-diphenyl-9H-carbazole in the development of functional nanoparticles, the general principles of nanoparticle functionalization with similar organic compounds can be considered. The bromo- and phenyl-substituted carbazole could be attached to the surface of nanoparticles, such as gold, silica, or quantum dots, through various chemical linkages. The bromine atom, for instance, could serve as a reactive site for coupling reactions.

Further research is necessary to explore the synthesis and characterization of nanoparticles functionalized with 1-bromo-3,6-diphenyl-9H-carbazole and to evaluate their potential in various technological applications.

Future Research Directions and Emerging Paradigms in 9h Carbazole, 1 Bromo 3,6 Diphenyl Chemistry

Novel Synthetic Methodologies and Sustainable Production Routes

The efficient and regioselective synthesis of asymmetrically substituted carbazoles like 1-bromo-3,6-diphenyl-9H-carbazole is a primary challenge. Future research will likely focus on developing novel, high-yield synthetic pathways that offer precise control over the substitution pattern.

Potential Synthetic Strategies:

Sequential Cross-Coupling Reactions: A plausible route involves starting with a dibromo-carbazole precursor. For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce the phenyl groups at the C3 and C6 positions of a 1,3,6-tribromo-9H-carbazole derivative. rsc.org Careful control of stoichiometry and reaction conditions would be crucial to selectively substitute the C3 and C6 positions while leaving the C1 bromine intact for further functionalization.

Directed C-H Functionalization: Modern transition-metal-catalyzed C-H activation presents a powerful, atom-economical approach. chim.it A strategy could involve starting with 3,6-diphenyl-9H-carbazole and employing a directing group on the nitrogen atom to guide regioselective bromination at the C1 position.

Tandem and Cascade Reactions: Innovative cascade annulation methods, often enabled by Lewis acid catalysts, are emerging for the construction of highly substituted carbazole (B46965) scaffolds. nih.gov Similarly, tandem cross-coupling/SNAr protocols offer efficient pathways to functionalized carbazoles. capes.gov.br Future work could adapt these sophisticated methods, such as a Cadogan reductive cyclization following a Suzuki coupling, to build the target molecule from simpler precursors. derpharmachemica.com

Sustainable Routes: A method for synthesizing 1-bromo-9H-carbazole involves using 3,6-bis(tert-butyl)carbazole as a starting material, performing a bromination, and then removing the tert-butyl groups. chemicalbook.com Exploring greener solvents and catalysts for such multi-step syntheses, including copper-catalyzed Ullmann-type C-N couplings which can be performed in water, will be critical for sustainable production. organic-chemistry.orgresearchgate.net

A key advantage of retaining the bromo group is its utility as a synthetic handle for further modifications, making 1-bromo-3,6-diphenyl-9H-carbazole a versatile intermediate for more complex molecular structures. nih.gov

Exploration of Advanced Multicomponent Systems and Hybrid Materials

The unique electronic properties and functional handle of 1-bromo-3,6-diphenyl-9H-carbazole make it an excellent candidate for incorporation into advanced multicomponent and hybrid materials.

Host Materials for OLEDs: Carbazole derivatives are widely used as host materials in organic light-emitting diodes (OLEDs), particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, due to their high triplet energy levels. rsc.orgbohrium.com The bulky diphenyl substituents on the 1-bromo-3,6-diphenyl-9H-carbazole core could provide the necessary steric hindrance to prevent aggregation and self-quenching of guest emitter molecules. The bromo group offers a site for covalent attachment to polymer backbones or other functional units to create advanced host materials with improved morphological stability.

Hybrid Donor-Acceptor (D-A) Systems: The carbazole moiety is an excellent electron donor. mdpi.com The 1-bromo-3,6-diphenyl-9H-carbazole can be coupled with various electron-accepting units (e.g., oxadiazole, benzothiazole, pyrimidine) via its bromine atom to construct novel D-A or D-π-A type molecules. researchgate.netrsc.orgnih.gov These materials are of great interest for applications in TADF-OLEDs, where a small energy gap between the singlet and triplet excited states is desired. nih.gov

Electrochromic Polymers: Carbazole-based polymers are known to exhibit electrochromism, changing color in response to an applied voltage. dergipark.org.trrsc.org The 1-bromo-3,6-diphenyl-9H-carbazole could be electropolymerized or used as a monomer in conventional polymerization to create novel electrochromic materials. The diphenyl substituents would likely influence the color and stability of the different redox states.

Organic-Inorganic Hybrid Materials: There is growing interest in hybrid materials that combine the processability of organic semiconductors with the high performance of inorganic materials. For example, carbazoles have been integrated with silicon carbide to create hybrid photodetectors. acs.org The reactive bromo group on 1-bromo-3,6-diphenyl-9H-carbazole could facilitate its grafting onto inorganic nanostructures or surfaces, opening avenues for novel sensors and photodetectors.

Deepening Understanding of Photophysical and Electrochemical Processes

A thorough investigation into the fundamental photophysical and electrochemical properties of 1-bromo-3,6-diphenyl-9H-carbazole is essential to unlock its full potential.

Photophysical Properties: Carbazole and its derivatives are known for their strong fluorescence, typically in the blue region of the spectrum. researchgate.netresearchgate.net The introduction of phenyl groups at the 3,6-positions is expected to influence the emission wavelength. For example, studies on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives have shown that adding electron-withdrawing groups to the phenyl rings can shift the emission from blue to orange. researchgate.net It is anticipated that 1-bromo-3,6-diphenyl-9H-carbazole will exhibit strong blue fluorescence. Future research should focus on quantifying its photoluminescence quantum yield (PLQY), fluorescence lifetime, and triplet energy level. Understanding these parameters is critical for its application as an emitter or host in OLEDs.

Electrochemical Behavior: Cyclic voltammetry will be a key technique to determine the HOMO and LUMO energy levels of 1-bromo-3,6-diphenyl-9H-carbazole. These values are crucial for designing efficient charge injection and transport in electronic devices. The oxidation potential of carbazoles is a key parameter; for instance, polycarbazole films can show reversible oxidation processes, which is the basis for their electrochromic behavior. dergipark.org.trresearchgate.net The electron-donating carbazole core and the attached phenyl groups will dictate the stability of the resulting radical cations and dications, influencing the material's suitability for applications requiring stable redox states. nih.gov

Table 1: Comparative Electrochemical and Photophysical Properties of Related Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Emission Max (nm) | PLQY (%) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | - | - | 450 (Blue) | 95 | High quantum yield blue emitter | researchgate.net |

| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | - | 585 (Orange) | - | Red-shifted emission due to EWG | researchgate.net |

| P(NO2-3Cz) Film | - | - | Electrochromic (Pale Yellow -> Yellow-Green -> Blue) | Tri-carbazole based electrochromic polymer | rsc.orgresearchgate.net | |

| P(NH2-3Cz) Film | - | - | Electrochromic (Colorless -> Pale Green -> Blue) | Tri-carbazole based electrochromic polymer | rsc.orgresearchgate.net | |

| (E)-1,2-bis(3-(benzothiazol-2-yl)-9-ethylcarbazol-6-yl)ethene | -5.27 | -2.28 | 512 (in THF) | 88 | A-π-D-π-D-π-A type compound | nih.gov |

This table presents data for related carbazole derivatives to provide context for the anticipated properties of 9H-Carbazole, 1-bromo-3,6-diphenyl-.

Computational Design and Rational Material Engineering

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be an indispensable tool for accelerating the development of materials based on 1-bromo-3,6-diphenyl-9H-carbazole. rsc.orgresearchgate.net These methods allow for the in silico prediction of key properties before undertaking complex and resource-intensive synthesis.

Key Areas for Computational Investigation:

Geometric and Electronic Structure: DFT calculations can predict the optimized molecular geometry, including the dihedral angles between the carbazole core and the phenyl rings, which significantly impact the degree of π-conjugation and, consequently, the electronic properties. nih.gov It can also accurately predict the HOMO and LUMO energy levels.

Photophysical Properties: TD-DFT calculations can simulate absorption and emission spectra, providing theoretical values for λmax. nih.gov Crucially for TADF applications, computational methods can estimate the singlet-triplet energy gap (ΔEST), allowing for the rational design of molecules with the small gap necessary for efficient reverse intersystem crossing. rsc.org

Charge Transport Properties: Computational models can be used to estimate reorganization energies and electronic coupling between adjacent molecules, providing insights into the charge mobility (both hole and electron) of the material in a solid-state film. acs.org

Designing Derivatives: The true power of computational design lies in its predictive capability. By systematically modifying the structure of 1-bromo-3,6-diphenyl-9H-carbazole in silico—for example, by replacing the bromine with other functional groups or altering the substituents on the phenyl rings—researchers can screen a vast library of potential derivatives and identify candidates with the most promising properties for specific applications before committing to their synthesis.

Integration into Next-Generation Organic Electronic Technologies

The unique combination of a reactive site, bulky π-systems, and a robust carbazole core positions 1-bromo-3,6-diphenyl-9H-carbazole as a versatile building block for a range of next-generation organic electronic technologies. mdpi.combohrium.comresearchgate.net

High-Efficiency Blue OLEDs: There is a persistent need for stable and efficient deep-blue emitters for display and lighting applications. The 1-bromo-3,6-diphenyl-9H-carbazole scaffold is a promising starting point for developing such emitters, either as the core of a fluorescent material or as a donor unit in a TADF molecule. researchgate.net

Solution-Processable Devices: The diphenyl substituents may enhance the solubility of the molecule, potentially enabling its use in solution-processed devices, which offer a route to low-cost, large-area fabrication through techniques like inkjet printing.

Organic Photovoltaics (OPVs): Carbazole derivatives are frequently used as donor materials in OPVs due to their excellent hole-transporting properties. The 1-bromo-3,6-diphenyl-9H-carbazole could be functionalized via the bromo position to tune its absorption spectrum to better match the solar spectrum or to improve its miscibility with acceptor materials in a bulk heterojunction.

Q & A

Q. What are the established synthetic routes for 1-bromo-3,6-diphenyl-9H-carbazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce phenyl groups at positions 3 and 6, followed by bromination at position 1. Key steps include:

- Suzuki Coupling : Aryl boronic acids react with brominated carbazole precursors under inert conditions (e.g., N₂ atmosphere) with a base (e.g., K₂CO₃) in solvents like toluene or THF .

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to avoid over-bromination .

Yield optimization (58–89%) depends on catalyst loading (e.g., Pd(PPh₃)₄), reaction time (3–24 hours), and purification via recrystallization or column chromatography .

Q. How can researchers characterize the electronic properties of 1-bromo-3,6-diphenyl-9H-carbazole for organic electronics applications?

Methodologies include:

- UV-Vis and Fluorescence Spectroscopy : To determine absorption/emission maxima and bandgap energy. Bromine’s electron-withdrawing effect red-shifts absorption compared to non-brominated analogs .

- Cyclic Voltammetry : Measures HOMO/LUMO levels; bromine lowers HOMO energy (-5.4 eV vs. -5.1 eV for non-brominated derivatives), enhancing hole-transport capabilities .

- X-ray Crystallography : Confirms solid-state π–π stacking distances (3.5–3.8 Å), critical for charge transport in organic semiconductors .

Advanced Research Questions

Q. How does bromine substitution at position 1 influence intermolecular interactions compared to other halogenated carbazole derivatives?

Bromine’s larger atomic radius and polarizability enhance intermolecular halogen bonding and π–π interactions. For example:

- Halogen Bonding : Br···N interactions (2.9–3.1 Å) stabilize crystal packing, improving thermal stability (Tₐ > 200°C) .

- Comparative Analysis : 1-Bromo derivatives exhibit stronger intermolecular interactions than chloro analogs (e.g., 9-(5-chloro-2-methoxyphenyl)-9H-carbazole), leading to higher charge-carrier mobility (0.12 cm²/Vs vs. 0.08 cm²/Vs) .

Q. What methodological approaches resolve contradictions in reported biological activities of brominated carbazoles?

Discrepancies in bioactivity (e.g., anticancer IC₅₀ values) arise from structural variations (e.g., substituent positions) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with I or CH₃) and evaluate cytotoxicity against standardized cell lines (e.g., HeLa) .

- Computational Modeling : Density Functional Theory (DFT) predicts binding affinities to biological targets (e.g., DNA topoisomerase II), validated via surface plasmon resonance (SPR) .

Q. What advanced techniques confirm regioselectivity in brominated carbazole synthesis?

- 2D NMR (COSY, NOESY) : Assigns proton environments; bromination at position 1 eliminates coupling between H-1 and adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Detects isotopic patterns (¹⁹Br/⁸¹Br) to confirm single vs. multiple brominations .

- X-ray Photoelectron Spectroscopy (XPS) : Identifies Br 3d binding energy (~70 eV), distinguishing it from C-Br contaminants .

Comparative Analysis of Structural Analogues

| Compound | Substituents | Key Properties | Reference |

|---|---|---|---|

| 1-Bromo-3,6-diphenyl-9H-carbazole | Br (C1), Ph (C3, C6) | λₐᵦₛ = 365 nm; HOMO = -5.4 eV; μₕ = 0.12 cm²/Vs | |

| 3-Bromo-9-(m-tolyl)-9H-carbazole | Br (C3), CH₃-Ph (C9) | Lower thermal stability (Tₐ = 180°C); reduced π-stacking (4.1 Å) | |

| 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole | Br (C5), OCH₃ (C2) | Enhanced solubility in DMSO; blue-shifted emission (λₑₘ = 420 nm) |

Data Contradiction Analysis

Q. Reported Biological Activity Variations :

- Anticancer IC₅₀ : Ranges from 2.5 μM (HeLa) to >50 μM (MCF-7) for structurally similar bromocarbazoles .

- Resolution : Differences may stem from cell line-specific expression of metabolic enzymes (e.g., cytochrome P450) that activate/deactivate the compound. Standardized protocols (e.g., MTT assay at 48-hour incubation) are recommended .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.